1-(2-methoxyphenyl)-3-(2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)ethyl)urea
Description
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-[2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-15-7-9-16(10-8-15)17-11-12-20(26)25(24-17)14-13-22-21(27)23-18-5-3-4-6-19(18)28-2/h3-12H,13-14H2,1-2H3,(H2,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTZRKFCCSYZGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-methoxyphenyl)-3-(2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)ethyl)urea represents a novel class of urea derivatives with potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a methoxyphenyl group and a pyridazinone moiety, which are critical for its biological interactions.
Research indicates that compounds similar to This compound may act as inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in various cardiovascular diseases. Inhibiting sEH can lead to increased levels of epoxyeicosatrienoic acids (EETs), which have vasodilatory and anti-inflammatory effects .
Inhibitory Effects on Soluble Epoxide Hydrolase
In vitro studies have shown that urea derivatives exhibit significant inhibitory activity against sEH. For instance, compound 9c , structurally similar to the target compound, demonstrated an inhibitory activity of 86% at a concentration of 10 µM .
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various assays. It has shown promising results in inhibiting cell proliferation in several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 0.01 | Induction of apoptosis |
| NCI-H460 | 0.03 | Cell cycle arrest |
| HCT116 | 1.1 | Cytotoxicity via apoptosis |
These results suggest that the compound may induce apoptosis and inhibit cell cycle progression in cancer cells .
Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of various urea derivatives, including those with similar structural motifs to our compound. The results indicated that compounds with a pyridazinone core exhibited significant cytotoxicity against tumor cells, highlighting their potential as chemotherapeutic agents .
Study 2: Anti-inflammatory Properties
Another research effort focused on the anti-inflammatory properties of related urea compounds, demonstrating that they could effectively reduce inflammation markers in vitro and in vivo models. This suggests a dual mechanism where the compound not only targets cancer cells but also modulates inflammatory pathways .
Comparison with Similar Compounds
Pyridazinone-Containing Ureas
describes the synthesis of 5-chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones (3a–3h) via alkylation of a pyridazinone precursor. While these lack the urea group, their pyridazinone core and substituent diversity (e.g., halides, alkyl chains) highlight the importance of the heterocycle’s electronic and steric properties. For example:
Isoquinoline-Linked Ureas
Compound 38 () and 10aaab () feature urea groups connected to isoquinoline or dihydropyrroloisoquinoline systems:
- 38: Low synthetic yield (2%) due to multi-step complexity; the isoquinoline moiety may confer planar aromaticity for π-stacking.
- 10aaab: Incorporates a dihydropyrroloisoquinoline fused ring, verified by NMR data, suggesting enhanced rigidity compared to the target compound’s pyridazinone .
Simple Aryl-Substituted Ureas
reports 1a–1c , urea derivatives with dimethoxyethyl and aryl groups (e.g., phenyl, p-tolyl). These exhibit high yields (93–95%) via straightforward coupling reactions, emphasizing the robustness of urea synthesis. The p-tolyl group in 1c mirrors the target compound’s substituent, likely contributing hydrophobic interactions .
Heterocyclic Ureas with Diverse Cores
MK13 () contains a pyrazole ring linked to a dimethoxyphenyl urea. Pyrazoles are electron-rich heterocycles, often influencing metabolic stability. Synthesis involves AcOH-mediated cyclization, a method distinct from pyridazinone alkylation .
Key Difference: Pyridazinones (target) vs. pyrazoles (MK13) offer divergent electronic profiles, affecting binding modes.
Critical Analysis and Limitations
- Synthetic Challenges : The target compound’s synthesis may face hurdles analogous to 38 (low yields in multi-step routes) or benefit from high-yield methods like 1a–1c .
- Data Gaps: No biological or physicochemical data for the target compound are available in the evidence, necessitating further experimental validation.
Q & A
Q. What are the key synthetic routes for 1-(2-methoxyphenyl)-3-(2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)ethyl)urea?
The synthesis typically involves multi-step reactions, starting with the preparation of pyridazinone intermediates. For example:
- Step 1 : Synthesis of 6-(p-tolyl)pyridazin-3(2H)-one via condensation of glyoxylic acid and 4-methylacetophenone, followed by hydrazine hydrate treatment to form the pyridazinone core .
- Step 2 : Alkylation of the pyridazinone with ethyl bromopropionate under reflux conditions in acetone with potassium carbonate as a base, yielding ethyl 3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanoate .
- Step 3 : Hydrazinolysis of the ester to form the hydrazide intermediate, followed by reaction with substituted isocyanates (e.g., 2-methoxyphenyl isocyanate) to introduce the urea moiety .
Key Methodological Note : Monitor reaction progress using TLC and purify intermediates via recrystallization (methanol/ethanol) .
Q. What analytical techniques are critical for characterizing this compound?
- 1H/13C-NMR : Confirm structural integrity, including methoxy, urea, and pyridazinone groups. For example, the methoxy group typically resonates at ~3.8 ppm in 1H-NMR .
- Mass Spectrometry (LC/MS) : Validate molecular weight (e.g., [M+H]+ ion for C21H22N4O3 would appear at m/z 379.17) .
- TLC : Track reaction completion using silica gel plates (e.g., Merck Kieselgel F254) with UV visualization .
Q. What in vitro assays are used to evaluate its biological activity?
- Enzyme Inhibition Assays : Measure IC50 values against target enzymes (e.g., kinases or proteases) using spectrophotometric or fluorometric methods .
- Cytotoxicity Screening : Assess cell viability via MTT or resazurin assays in HEK or other cell lines, with dose-response curves to determine LD50 .
Advanced Research Questions
Q. How can molecular docking and dynamics resolve structure-activity relationships (SAR) for this compound?
- Docking Workflow : Use software like AutoDock Vina to dock the compound into target protein active sites (e.g., viral proteases or kinases). Focus on hydrogen bonding (urea moiety with catalytic residues) and hydrophobic interactions (p-tolyl/methoxyphenyl groups) .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze root-mean-square deviation (RMSD) and ligand-protein contact frequencies .
Example Insight : The urea linker may form stable hydrogen bonds with Asp189 in trypsin-like proteases, while the pyridazinone ring enhances π-π stacking with aromatic residues .
Q. How can low yields in the alkylation step (pyridazinone + ethyl bromopropionate) be mitigated?
- Optimization Strategies :
- Solvent Selection : Replace acetone with DMF to enhance solubility of intermediates .
- Catalysis : Use phase-transfer catalysts (e.g., TBAB) to improve reaction rates.
- Temperature Control : Increase reflux temperature to 80°C while ensuring anhydrous conditions to minimize side reactions.
Validation : Compare yields via HPLC quantification before and after optimization .
Q. How to address discrepancies in biological activity data across studies?
- Case Study : If one study reports IC50 = 2 µM against Enzyme X, while another finds no activity:
- Assay Conditions : Check buffer pH (e.g., enzymatic activity may vary at pH 7.4 vs. 6.8) .
- Compound Purity : Verify via HPLC (>95% purity; impurities may inhibit/activate off-target proteins).
- Protein Isoforms : Confirm if studies used identical enzyme isoforms (e.g., MERS-CoV PLpro vs. SARS-CoV PLpro) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
